molecular formula C11H9BrO4 B5753403 methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5753403
M. Wt: 285.09 g/mol
InChI Key: HEACRCWUAQNVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C11H9BrO4. It belongs to the benzofuran family, which is known for its diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylate ester group attached to the benzofuran ring.

Biochemical Analysis

Biochemical Properties

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it has been reported to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism, affecting the pharmacokinetics of co-administered drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These interactions can affect metabolic flux and the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization is influenced by its affinity for transport proteins and its physicochemical properties.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

    Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives, such as:

Uniqueness:

Properties

IUPAC Name

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEACRCWUAQNVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.